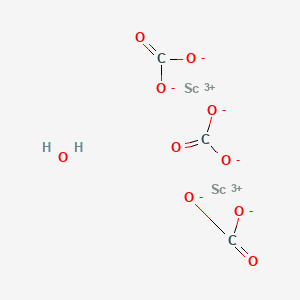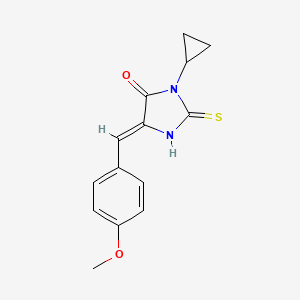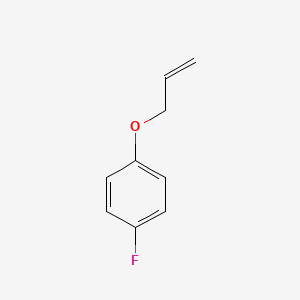
3-(4-Fluorophenoxy)propene
Übersicht
Beschreibung
3-(4-Fluorophenoxy)propene, also known as FPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPP is a colorless liquid that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP), a compound related to 3-(4-Fluorophenoxy)propene, serves as a critical platform for developing chemosensors capable of detecting various analytes. These chemosensors show high selectivity and sensitivity for metal ions, anions, and neutral molecules, offering significant potential for environmental monitoring and diagnostic applications (Roy, 2021).
Hydrogen Bonding
The ability of organic fluorine, as found in fluorophenoxy compounds, to act as a hydrogen bond acceptor was evaluated. Studies indicate that while contacts between fluorine and hydrogen are relatively weak, they are not considered hydrogen bonds due to their energy levels being similar to van der Waals complexes. This understanding is crucial in the design of molecular structures for various applications (Howard et al., 1996).
Fluorinated Graphene
Fluorinated graphene, which combines a 2D layer structure, a wide bandgap, and high stability due to carbon–fluorine bonds, emerges as an important material for environmental remediation and energy applications. The unique nanostructure and the various types of C–F bonds it exhibits enable its use in a broad spectrum of applications, including energy storage devices, electrochemical sensors, and biological applications (Feng et al., 2016).
Fluoropolymers Synthesis and Properties
The synthesis and characterization of Polytetrafluoroethylene (PTFE) and its derivatives reveal their significant industrial importance due to their chemical inertness, hydrophobicity, excellent thermal stability, and low friction coefficient. These materials find applications in coatings, lubrication, aerospace, and the medical field, demonstrating the versatile utility of fluorinated compounds in advanced material science (Puts et al., 2019).
Eigenschaften
IUPAC Name |
1-fluoro-4-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDNSQUWYPTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)propene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

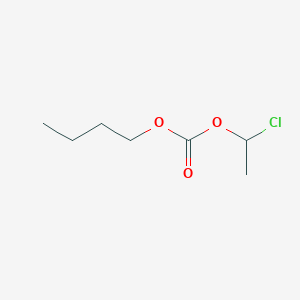

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)
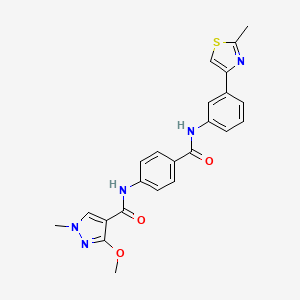
![Ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2964366.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964372.png)
![2-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2964373.png)
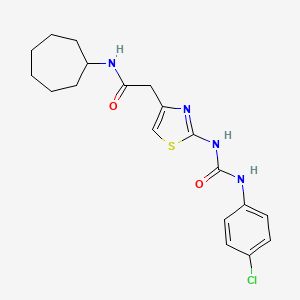
![3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2964375.png)
![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964376.png)
